molecular formula C11H13NO4 B1318108 N-Carbomethoxy-L-phenylalanine CAS No. 41844-91-1

N-Carbomethoxy-L-phenylalanine

Cat. No. B1318108
Key on ui cas rn: 41844-91-1
M. Wt: 223.22 g/mol
InChI Key: QGICDLYPUUZBIV-VIFPVBQESA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:40]([Cl:41])[Cl:42].[CH3:28][N:29]([CH3:30])[CH2:31][CH2:32][CH2:33][N:34]=[C:35]=[N:36][CH2:37][CH3:38].[CH3:7][O:8][C:9](=[O:10])[NH:11][CH:12]([C:13](=[O:14])[OH:15])[CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[ClH:23].[ClH:27].[Na+:1].[Na+:2].[O-:3][C:4](=[O:5])[O-:6].[O:24]([CH3:25])[NH2:26].[O:43]1[CH2:44][CH2:45][CH2:46][CH2:47]1.[OH2:39]>>[CH3:7][O:8][C:9](=[O:10])[NH:11][CH:12]([C:13](=[O:15])[NH:26][O:24][CH3:25])[CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)NC(Cc1ccccc1)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl
Name
Quantity
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Type
reactant
Smiles
[Na+]
Name
Quantity
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Type
reactant
Smiles
[Na+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C([O-])[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CON
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
CONC(=O)C(Cc1ccccc1)NC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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